

# A Comprehensive Technical Guide to Trioxirane

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## Compound of Interest

Compound Name: Trioxirane

Cat. No.: B12562246

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**Abstract:** This technical guide provides a detailed overview of **trioxirane**, a theoretically predicted allotrope of oxygen, also known as cyclic ozone. The document elucidates its chemical identity, including its CAS number and various synonyms, and presents its computed physicochemical properties. Due to its theoretical nature, this guide also clarifies the distinction between **trioxirane** and other structurally similar but distinct chemical entities. While experimental data remains unavailable, this document aggregates the existing theoretical knowledge to serve as a foundational reference for researchers in chemistry and drug development.

## Chemical Identity and Synonyms

**Trioxirane** is the systematic IUPAC name for a cyclic isomer of ozone.<sup>[1][2]</sup> It is a theoretically predicted molecule and has not yet been synthesized in bulk.<sup>[2][3]</sup> The primary identifier for this compound is its CAS Registry Number.

Table 1: Identifiers for **Trioxirane**

Identifier Type	Value
CAS Number	153851-84-4 <sup>[1][4]</sup>
IUPAC Name	Trioxirane <sup>[1][2]</sup>
Synonyms	Cyclic ozone, Cyclotrioxidane, Trioxacyclopropane <sup>[1][2][5][6]</sup>

| Molecular Formula | O<sub>3</sub>[1][5] |

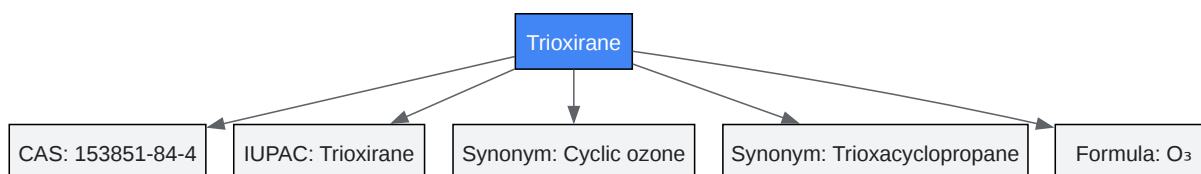
It is crucial to distinguish **trioxirane** from other compounds with similar names, such as oxiranes and trioxolanes, which have different structures and CAS numbers.

Table 2: Related but Distinct Compounds

Compound Name	CAS Number	Molecular Formula
Ethylene oxide (Oxirane)	75-21-8[7]	C <sub>2</sub> H <sub>4</sub> O
1,2,3-Trioxolane	6669-36-9[8][9]	C <sub>2</sub> H <sub>4</sub> O <sub>3</sub>

| 1,2,4-Trioxolane, 3,5-diphenyl- | 23888-15-5[10] | C<sub>14</sub>H<sub>12</sub>O<sub>3</sub> |

Below is a diagram illustrating the key identifiers associated with **Trioxirane**.



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Caption: Relationship of Identifiers for **Trioxirane**.

## Physicochemical Properties

The properties of **trioxirane** have been predicted through computational methods.

Experimental data is not available as the molecule has only been observed in minute quantities on the surface of magnesium oxide crystals.[2] It is believed to be higher in energy than the common, bent-chain form of ozone.[2]

Table 3: Computed Physicochemical Properties of **Trioxirane**

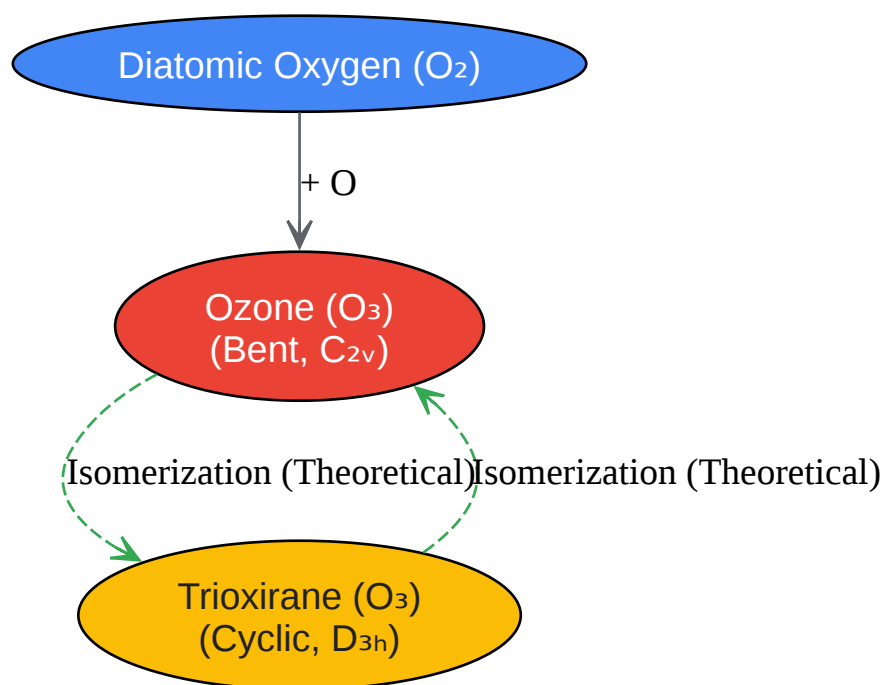
Property	Value	Source
Molecular Weight	47.998 g/mol	PubChem[1]
Exact Mass	47.984743858 Da	PubChem[1]
Topological Polar Surface Area	39.4 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	3	PubChem[1]
Complexity	4.8	PubChem[1]
Physical Description	Liquid (Predicted)	HMDB[1]

| Melting Point | -251 °C (Predicted) | HMDB[1] |

## Theoretical Structure and Stability

**Trioxirane** is predicted to have a highly strained structure with its three oxygen atoms forming an equilateral triangle.[2][11] This D<sub>3h</sub> symmetry is in contrast to the C<sub>2v</sub> symmetry of standard ozone.[11] Quantum chemical studies suggest that cyclic ozone is a metastable isomer, existing as a local minimum on the potential energy surface, but it is less stable than the open-chain form of ozone.[11]

The diagram below illustrates the structural relationship between diatomic oxygen, standard ozone, and the theoretical **trioxirane**.



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Caption: Structural Relationship of Ozone Allotropes.

## Experimental Protocols and Methodologies

As a theoretically predicted and untargeted synthesized molecule, there are no established experimental protocols for the synthesis, handling, or application of **trioxirane**. Research into this molecule has been primarily computational.[11] The challenge in synthesizing **trioxirane** lies in its high strain and energetic instability relative to standard ozone.[2][11]

## Signaling Pathways and Biological Activity

There is no known or predicted biological activity or involvement in signaling pathways for **trioxirane**. Its existence is transient and has only been suggested under specific, non-biological conditions.[2] Therefore, it is not a candidate for drug development at this time. The focus of current research is on its fundamental chemical and physical properties from a theoretical standpoint.

## Conclusion

**Trioxirane**, with the CAS number 153851-84-4, is a fascinating, theoretically predicted cyclic allotrope of oxygen. While its existence is supported by computational models, the lack of a bulk synthesis method means that its properties and potential applications remain purely theoretical. For researchers, it is critical to differentiate **trioxirane** from other similarly named compounds and to recognize the current limitations in its experimental study. Future advances in synthetic chemistry may one day allow for the isolation and characterization of this high-energy molecule.

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